

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Melianol

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Compound of Interest

Compound Name: *Melianol*

Cat. No.: *B1676181*

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Abstract

Melianol, a naturally occurring tetracyclic triterpenoid, has garnered interest within the scientific community for its notable biological activities, including antiviral and cytotoxic properties. Isolated from the fruits of *Melia azedarach*, this complex molecule possesses a unique structural architecture and defined stereochemistry that are crucial for its biological function. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **Melianol**. It further details an experimental protocol for its isolation and discusses its known biological activities, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Melianol is a C₃₀ tetracyclic triterpenoid with the chemical formula C₃₀H₄₈O₄. Its structure is characterized by a complex ring system and multiple stereocenters.

Physicochemical and Spectroscopic Data

Precise quantitative data is essential for the identification and characterization of **Melianol**. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value |
|--|--|
| Molecular Formula | C ₃₀ H ₄₈ O ₄ |
| Molecular Weight | 472.7 g/mol |
| Appearance | Solid powder |
| Melting Point | Not reported |
| Optical Rotation [α] _D | Not reported |
| ¹ H NMR (CDCl ₃) | See Table 2 |
| ¹³ C NMR (CDCl ₃) | See Table 3 |
| Mass Spectrometry | See Section 1.2 |

Table 1: Physicochemical properties of **Melianol**.

Unfortunately, specific values for the melting point and optical rotation of **Melianol** are not readily available in the current literature.

Spectroscopic Data Interpretation

The structural elucidation of **Melianol** has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for determining the elemental composition of **Melianol**. The exact mass of the molecular ion [M]⁺ is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the complex carbon skeleton and the relative stereochemistry of **Melianol**. Although a complete, published, and assigned NMR dataset is not readily available in public databases, the original isolation papers would contain this detailed information. For illustrative purposes, a representative table of expected chemical shifts for a similar triterpenoid structure is provided below. The actual shifts for **Melianol** would require experimental verification.

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|----------------------------------|--------------|---------------------------|
| Hypothetical data based on similar structures | | | |

Table 2: Representative ^1H NMR Data for a **Melianol**-like structure.

| Carbon | Chemical Shift (δ , ppm) |
|---|----------------------------------|
| Hypothetical data based on similar structures | |

Table 3: Representative ^{13}C NMR Data for a **Melianol**-like structure.

Stereochemistry

The biological activity of **Melianol** is intrinsically linked to its specific three-dimensional arrangement. The molecule contains multiple chiral centers, leading to a defined absolute configuration.

The IUPAC name for **Melianol**, (2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol, precisely defines the stereochemistry at each chiral center. This specific arrangement is crucial for its interaction with biological targets.

Experimental Protocols

Isolation of Melianol from Melia azedarach

The following protocol describes a general method for the extraction and isolation of **Melianol** from the fruits of *Melia azedarach*. This protocol is based on common phytochemical procedures for the isolation of triterpenoids.

1. Plant Material Collection and Preparation:

- Collect fresh, mature fruits of *Melia azedarach*.
- Air-dry the fruits in a well-ventilated area, protected from direct sunlight.
- Once completely dry, grind the fruits into a coarse powder.

2. Extraction:

- Macerate the powdered plant material in methanol (MeOH) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

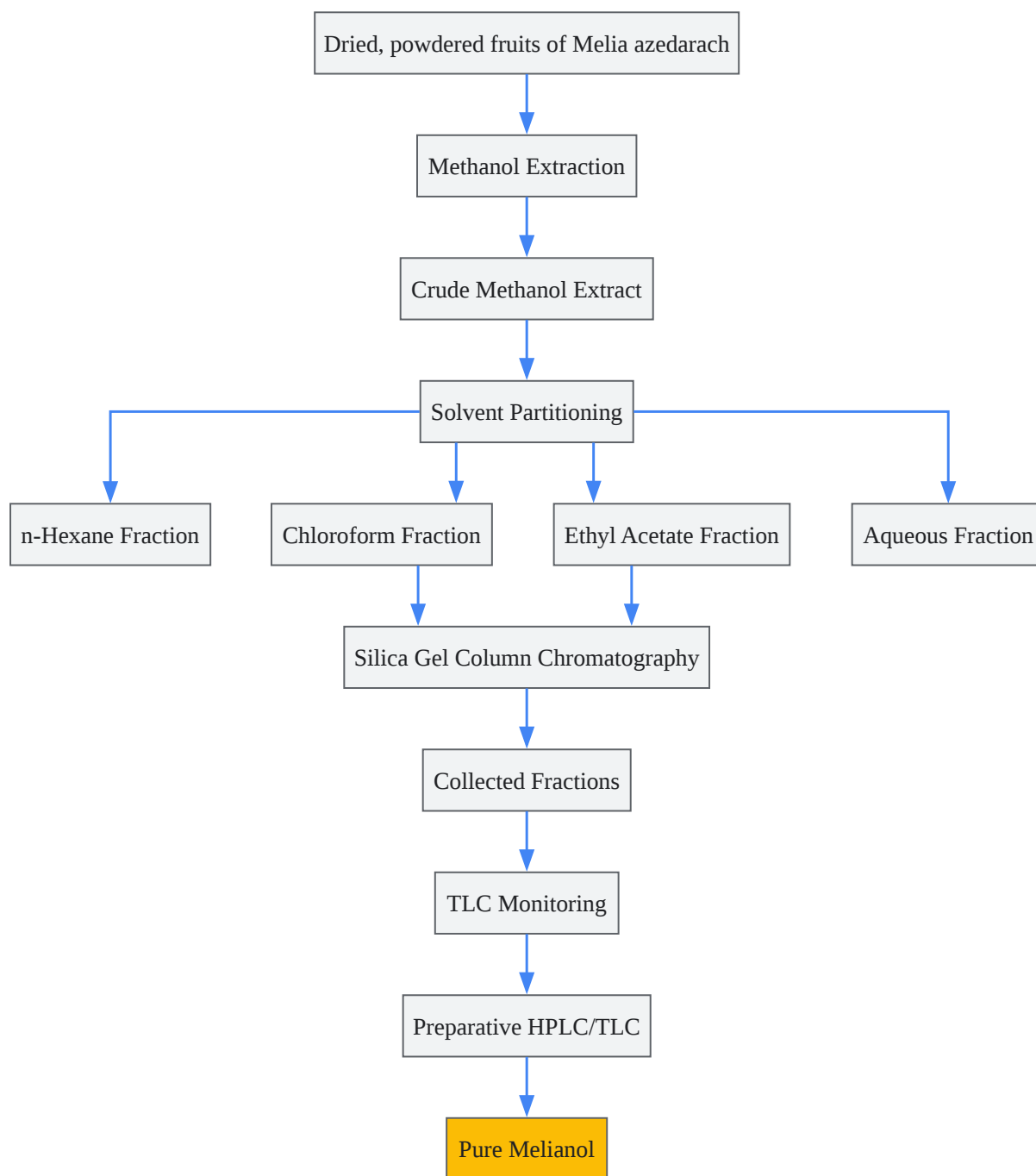
3. Fractionation:

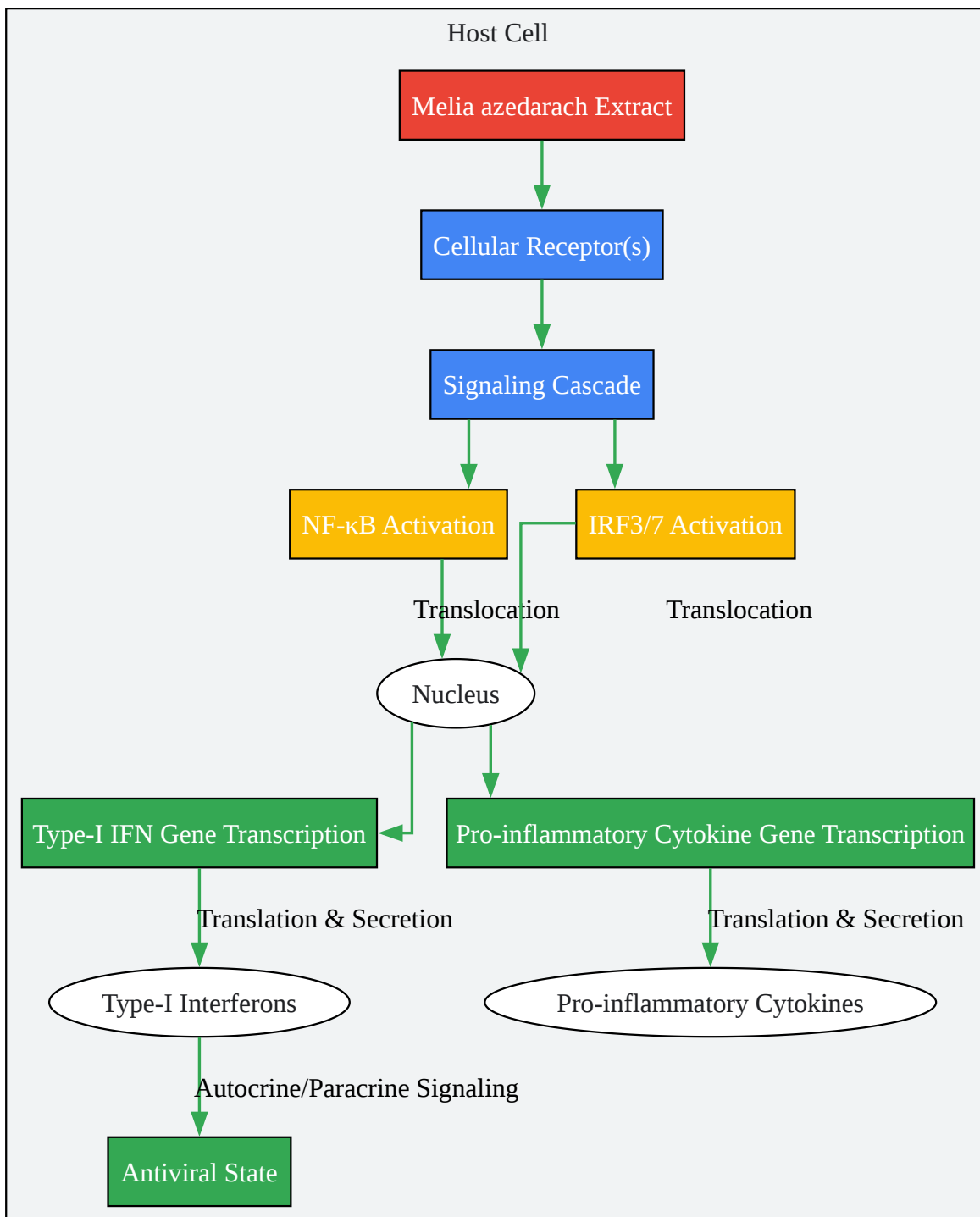
- Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
- The majority of triterpenoids, including **Melianol**, are expected to be in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

- Subject the chloroform and ethyl acetate fractions to column chromatography on silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid) followed by heating.
- Combine fractions showing similar TLC profiles.
- Further purify the **Melianol**-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

A logical workflow for the isolation of **Melianol** is depicted in the following diagram:





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